(S,R,S)-AHPC-C4-NH2 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation
(S,R,S)-AHPC-C4-NH2 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-NH2 hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[1][2][3][4][5][6] This molecule serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins.[1][2][4][7][8] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2][4][7][8] The (S,R,S) stereoisomer of the AHPC core is crucial for its potent and specific binding to VHL.[1] The hydrochloride salt form of (S,R,S)-AHPC-C4-NH2 enhances its water solubility and stability, facilitating its use in experimental settings.[1] This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for its characterization, and quantitative data related to (S,R,S)-AHPC-C4-NH2 hydrochloride and its derivatives in the context of PROTACs.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of (S,R,S)-AHPC-C4-NH2 within a PROTAC is to act as the VHL-recruiting moiety. The PROTAC molecule, by simultaneously binding to both the VHL E3 ligase complex and a target protein, induces the formation of a ternary complex.[7][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by the VHL E3 ligase complex. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[5][6] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Signaling Pathway
The signaling cascade initiated by a PROTAC incorporating (S,R,S)-AHPC-C4-NH2 is a key aspect of its therapeutic potential. The following diagram illustrates this pathway.
Quantitative Data
The efficacy of (S,R,S)-AHPC-C4-NH2-based PROTACs is evaluated using several key quantitative metrics. While specific data for the hydrochloride salt of the C4-NH2 linker version is not always explicitly reported in literature, the following tables summarize representative data for closely related (S,R,S)-AHPC-based VHL ligands and PROTACs to provide a comparative overview.
| Ligand/PROTAC | Target Protein | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC 1 | EED | VHL | Karpas422 | 58 | >95 | [9][10][11] |
| PROTAC 2 | EED | VHL | Karpas422 | 49 | >95 | [9][10][11] |
| UNC6852 | EED | VHL | HeLa, DB | ~100 | >90 | [12] |
Table 1: Degradation Performance of EED-Targeted PROTACs Utilizing a VHL Ligand. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference(s) |
| VH032 | 185 nM | Isothermal Titration Calorimetry | [8] |
| Compound 134a | 29 nM | Surface Plasmon Resonance | [5][6] |
Table 2: Binding Affinities of VHL Ligands. Kd represents the dissociation constant, a measure of binding affinity. VH032 is a parent compound to (S,R,S)-AHPC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and validation of PROTACs incorporating (S,R,S)-AHPC-C4-NH2.
VHL Binding Affinity Assessment
1. Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the (S,R,S)-AHPC-C4-NH2 ligand binding to the VHL protein complex.
-
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex.
-
(S,R,S)-AHPC-C4-NH2 hydrochloride.
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Prepare the VBC protein complex in the ITC buffer. A typical concentration is 10-20 µM.
-
Dissolve the (S,R,S)-AHPC-C4-NH2 hydrochloride in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
A control titration of the ligand into the buffer alone is performed to subtract the heat of dilution.
-
The data is fitted to a suitable binding model to determine the thermodynamic parameters.[4][8]
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the ligand-VHL interaction.
-
Materials:
-
SPR instrument and sensor chips.
-
Purified VBC complex (e.g., GST-tagged).
-
(S,R,S)-AHPC-C4-NH2 hydrochloride.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the VBC complex onto the sensor chip surface.
-
Prepare a series of concentrations of the (S,R,S)-AHPC-C4-NH2 hydrochloride in the running buffer.
-
Inject the ligand solutions over the sensor surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
The sensorgrams are fitted to a kinetic binding model to determine the kinetic parameters.[3][4][5][6]
-
In Vitro Ubiquitination Assay
This assay confirms the ability of the PROTAC to induce ubiquitination of the target protein in a VHL-dependent manner.
-
Objective: To demonstrate that the PROTAC can facilitate the ubiquitination of a target protein.
-
Materials:
-
E1 Ubiquitin Activating Enzyme.
-
E2 Ubiquitin Conjugating Enzyme (e.g., Ube2D2).
-
VBC complex.
-
Recombinant target protein.
-
Ubiquitin.
-
ATP.
-
PROTAC containing (S,R,S)-AHPC-C4-NH2.
-
-
Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[2][4]
-
Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein in a cellular context.
-
Objective: To measure the dose-dependent degradation of the target protein induced by the PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC containing (S,R,S)-AHPC-C4-NH2.
-
Cell lysis buffer.
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation.[1]
-
Experimental Workflows
The following diagrams outline the logical flow of key experimental procedures.
Conclusion
(S,R,S)-AHPC-C4-NH2 hydrochloride is a potent and versatile VHL ligand that serves as a cornerstone in the development of PROTACs for targeted protein degradation. Its high binding affinity and favorable chemical properties make it an invaluable tool for researchers in drug discovery. A thorough understanding of its mechanism of action, coupled with the application of robust experimental protocols as outlined in this guide, is crucial for the successful design and optimization of novel PROTAC-based therapeutics. The quantitative data and experimental workflows provided herein offer a solid foundation for the rational development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. | BioGRID [thebiogrid.org]
- 11. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
